![molecular formula C8H8N2O B1316495 6-methoxy-1H-pyrrolo[3,2-c]pyridine CAS No. 80862-08-4](/img/structure/B1316495.png)
6-methoxy-1H-pyrrolo[3,2-c]pyridine
Overview
Description
6-Methoxy-1H-pyrrolo[3,2-c]pyridine is a small molecule that inhibits the function of replicating cells by binding to their DNA . It has been shown to have selectivity for cancer cells over normal cells .
Synthesis Analysis
The synthesis of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones has been reported in the literature . The starting reagents in the first stage of the synthesis were 4-methoxy/4-ethoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones and 1,2-dibromoethane .Molecular Structure Analysis
The molecular structure of 6-Methoxy-1H-pyrrolo[3,2-c]pyridine consists of a pyrrolopyridine core with a methoxy group attached .Chemical Reactions Analysis
6-Methoxy-1H-pyrrolo[3,2-c]pyridine is an inhibitor of cellular RNA polymerase II and has been shown to inhibit the replication of hepatitis B virus in vitro . This drug also selectively inhibits the activity of Gapdh, which is an enzyme necessary for the synthesis of DNA .Physical And Chemical Properties Analysis
6-Methoxy-1H-pyrrolo[3,2-c]pyridine has a molecular weight of 148.16 . It is a solid at room temperature and should be stored in a dry, inert atmosphere .Scientific Research Applications
Analgesic and Sedative Activity
The compound has been researched for its potential in pain management. Studies have shown that derivatives of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which share a similar pyrrolopyridine structure, exhibit analgesic and sedative properties . These compounds were more effective than aspirin in certain tests and comparable to morphine in their analgesic activity .
Antidiabetic Applications
Research indicates that pyrrolopyridine derivatives may be effective in reducing blood glucose levels. This suggests potential applications in the treatment of diabetes and related conditions, such as hyperglycemia, diabetic dyslipidemia, and insulin resistance .
Anticancer Properties
The pyridine scaffold, which is part of the 6-methoxy-1H-pyrrolo[3,2-c]pyridine structure, has been identified for its medicinal attributes in anticancer research. Structure-activity relationship (SAR) studies suggest that certain modifications on the pyridine ring can enhance inhibitory action against cancer-associated enzymes .
Chemical Synthesis and Drug Development
6-Methoxy-1H-pyrrolo[3,2-c]pyridine serves as a building block in chemical synthesis for developing new pharmaceutical compounds. Its structure is versatile for modifications, making it a valuable compound in medicinal chemistry for creating a variety of pharmacologically active molecules .
Enzyme Inhibition
Compounds with the pyrrolopyridine moiety have been studied for their ability to inhibit specific enzymes. This is crucial in the development of drugs that target enzymatic pathways involved in disease processes .
Neurological Research
The sedative properties of pyrrolopyridine derivatives make them candidates for neurological research, particularly in the study of sleep disorders and the development of sleep aids .
Cardiovascular Disease Treatment
Due to its potential in lowering blood glucose levels, 6-methoxy-1H-pyrrolo[3,2-c]pyridine derivatives could be beneficial in treating cardiovascular diseases where hyperglycemia is a risk factor .
Obesity and Metabolic Syndrome Management
The antidiabetic effects of pyrrolopyridine derivatives also point to their use in managing obesity and metabolic syndrome, conditions often associated with elevated blood glucose and insulin resistance .
Safety And Hazards
The safety data sheet for 6-Methoxy-1H-pyrrolo[3,2-c]pyridine indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-11-8-4-7-6(5-10-8)2-3-9-7/h2-5,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJYHZMQGTQOAJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C2C=CNC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10511793 | |
Record name | 6-Methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-1H-pyrrolo[3,2-c]pyridine | |
CAS RN |
80862-08-4 | |
Record name | 6-Methoxy-1H-pyrrolo[3,2-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10511793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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